methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide
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Overview
Description
NSC52101 is a novel potent inhibitor of Huntington's disease (HD) pathogenesis via targeting CAG repeats RNA and Poly Q protein.
Scientific Research Applications
Analgesic and Anti-inflammatory Agents
Research has identified analogs of cinchophen, a compound related to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, as potential analgesic and anti-inflammatory agents. The N-hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide, a compound structurally related, exhibited potent analgesic properties. Additionally, its product with salicylic acid and Beta-resorcilic acid showed notable anti-inflammatory activity (Mishra, Agrawal, & Maini, 1988).
Radioligands for Peripheral Benzodiazepine Receptors
A study on quinoline-2-carboxamide derivatives, which are structurally similar to this compound, found that they could be effective as radioligands for peripheral benzodiazepine type receptors (PBR). These compounds, when labeled with carbon-11, showed high specific binding to PBR in various organs and are promising for in vivo imaging with PET (Matarrese et al., 2001).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative structurally similar to this compound was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro and enhanced survival in infected mice (Ghosh et al., 2008).
Inhibitors of Kynurenine-3-Hydroxylase
Compounds including quinoline derivatives, closely related to this compound, were studied as potent inhibitors of the kynurenine-3-hydroxylase enzyme. These inhibitors have potential as neuroprotective agents, with some demonstrating the ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages (Drysdale et al., 2000).
Antimicrobial and Mosquito Larvicidal Activity
A series of quinoline derivatives, structurally related to this compound, were synthesized and evaluated for their antimicrobial and mosquito larvicidal activities. These compounds exhibited good antibacterial, antifungal activity, and were lethal to mosquito larvae, suggesting their potential in pest control (Rajanarendar et al., 2010).
Antimalarial Activity
The synthesis of thienoquinoline derivatives, structurally analogous to this compound, and their evaluation for antimalarial activity revealed promising results. Some compounds exhibited high in vitro activity against both chloroquine-sensitive and resistant Plasmodium falciparum strains, indicating potential in malaria treatment (Görlitzer et al., 2006).
Hepatitis B Virus Inhibition
A study involving the methylation of a compound structurally related to this compound showed that the resulting compounds could be potent inhibitors of Hepatitis B Virus replication. This highlights potential applications in antiviral therapy (Kovalenko et al., 2020).
Properties
Molecular Formula |
C17H16ClIN2S |
---|---|
Molecular Weight |
442.7435 |
IUPAC Name |
Methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate hydroiodide |
InChI |
InChI=1S/C17H15ClN2S.HI/c1-21-17(19-15-10-8-14(18)9-11-15)20-12-4-6-13-5-2-3-7-16(13)20;/h2-11H,12H2,1H3;1H/b19-17+; |
InChI Key |
YCZHZLVCHQUBIO-ZJSKVYKZSA-N |
SMILES |
ClC1=CC=C(/N=C(N2CC=CC3=C2C=CC=C3)/SC)C=C1.[H]I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC52101; NSC 52101; NSC-52101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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